molecular formula C19H23FN2O6S2 B2549498 4-[2,4-dimethyl-5-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]butanoic acid CAS No. 899981-64-7

4-[2,4-dimethyl-5-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]butanoic acid

Cat. No.: B2549498
CAS No.: 899981-64-7
M. Wt: 458.52
InChI Key: CVPROTQQJNSYQL-UHFFFAOYSA-N
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Description

4-[2,4-dimethyl-5-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]butanoic acid is a complex organic compound with a molecular formula of C19H24N2O6S2 This compound is characterized by its unique structure, which includes multiple sulfonamido groups and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-dimethyl-5-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]butanoic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to achieve high purity levels required for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

4-[2,4-dimethyl-5-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-[2,4-dimethyl-5-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2,4-dimethyl-5-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2,4-dimethyl-5-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid
  • 4-[({2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]butanoic acid

Uniqueness

4-[2,4-dimethyl-5-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]butanoic acid is unique due to the presence of the fluorine atom in its structure, which can significantly alter its chemical properties and biological activity compared to similar compounds. This fluorine substitution can enhance the compound’s stability and binding affinity to molecular targets .

Properties

IUPAC Name

4-[[5-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethylphenyl]sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O6S2/c1-13-11-14(2)18(29(25,26)21-10-4-5-19(23)24)12-17(13)22(3)30(27,28)16-8-6-15(20)7-9-16/h6-9,11-12,21H,4-5,10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPROTQQJNSYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)NCCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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